Hydroxylamine, O,O'-1,8-octanediylbis-

Catalog No.
S1972477
CAS No.
91219-69-1
M.F
C8H20N2O2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxylamine, O,O'-1,8-octanediylbis-

CAS Number

91219-69-1

Product Name

Hydroxylamine, O,O'-1,8-octanediylbis-

IUPAC Name

O-(8-aminooxyoctyl)hydroxylamine

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2

InChI Key

QAWLZTWKEDJOAD-UHFFFAOYSA-N

SMILES

C(CCCCON)CCCON

Canonical SMILES

C(CCCCON)CCCON
  • Material Science: DEHA's ability to form complexes with metal ions makes it a potential candidate for developing new materials with desired properties. For instance, research suggests that DEHA can be used as a chelating agent in the synthesis of nanoparticles with specific functionalities [].
  • Organic Chemistry: Due to its bifunctional nature, DEHA can participate in various organic reactions. Studies have explored its potential as a reducing agent, a scavenger for reactive carbonyl species, and a precursor for the synthesis of other important organic compounds [].
  • Biomedical Research: DEHA's antioxidant and metal-chelating properties have generated interest in its potential biomedical applications. In vitro studies have investigated its ability to reduce oxidative stress and scavenge free radicals, which are implicated in various diseases []. However, more research is needed to understand its efficacy and safety in vivo.

Hydroxylamine, O,O'-1,8-octanediylbis- is an organic compound characterized by its unique structure, which features a hydroxylamine functional group linked to an octanediyl chain. This compound is part of a broader class of hydroxylamines, which are known for their reactivity and versatility in organic synthesis. Hydroxylamines generally contain a nitrogen atom bonded to a hydroxyl group (-OH) and are often used as reducing agents, nucleophiles, and intermediates in various

  • Nitric oxide (NO) biosynthesis [].
  • Cellular redox regulation [].
  • Collagen biosynthesis [].
Typical of hydroxylamines:

  • Reduction Reactions: Hydroxylamines can reduce carbonyl compounds to amines. This reaction is particularly useful in synthesizing amine derivatives from ketones and aldehydes.
  • Formation of Oximes: It can react with aldehydes and ketones to form oximes, which are valuable intermediates in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atom in hydroxylamines can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Dehydration Reactions: Under certain conditions, hydroxylamines can dehydrate to form nitriles or imines.

The synthesis of Hydroxylamine, O,O'-1,8-octanediylbis- can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with hydroxylamine followed by reduction.
  • Hydroxylamine Derivatives: Starting from commercially available hydroxylamine hydrochloride, it can be reacted with appropriate diacid chlorides or anhydrides to introduce the octanediyl chain.
  • Alkylation Reactions: Hydroxylamine can be alkylated using suitable alkyl halides or sulfonates to extend the carbon chain.

Hydroxylamine, O,O'-1,8-octanediylbis- has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent for the preparation of amines and oximes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects against various diseases.
  • Polymer Chemistry: It may be used as a curing agent or modifier in polymer formulations.

Interaction studies involving Hydroxylamine, O,O'-1,8-octanediylbis- focus on its reactivity with other biomolecules and its effects on biological systems. Such studies help elucidate its mechanism of action and potential side effects when used in pharmaceutical applications. Research typically investigates:

  • Binding Affinity: How well the compound interacts with target proteins or enzymes.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems.

Similar Compounds

Hydroxylamine, O,O'-1,8-octanediylbis- shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
HydroxylamineH2N-OHBasic structure of hydroxylamines
Hydroxylamine-O-sulfonic acidH3NO4SSulfonic acid derivative; used in specific syntheses
N,N'-octane-1,8-diyl-bis-phthalimideC18H18N2O4Phthalimide structure; used as a stabilizer
N,N-dimethylhydroxylamineC3H9N2ODimethyl derivative; different steric properties

Hydroxylamine, O,O'-1,8-octanediylbis- is unique due to its long hydrocarbon chain which influences its solubility and reactivity compared to other simpler or more complex hydroxylamines.

XLogP3

0.9

Wikipedia

O,O'-Octane-1,8-diyldihydroxylamine

Dates

Last modified: 04-15-2024

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